molecular formula C13H18ClN B2504454 (2-Chlorophenyl)(cyclohexyl)methanamine CAS No. 1184050-81-4

(2-Chlorophenyl)(cyclohexyl)methanamine

Cat. No.: B2504454
CAS No.: 1184050-81-4
M. Wt: 223.74
InChI Key: FWRNUXHNMGIFRA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(cyclohexyl)methanamine (C₁₃H₁₈ClN, molecular weight 223.11 g/mol) is a secondary amine featuring a 2-chlorophenyl group and a cyclohexyl moiety attached to a central methanamine backbone . The cyclohexyl group enhances lipophilicity, which may improve blood-brain barrier penetration, while the 2-chlorophenyl substituent contributes to aromatic interactions and metabolic stability .

Properties

IUPAC Name

(2-chlorophenyl)-cyclohexylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRNUXHNMGIFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(cyclohexyl)methanamine typically involves the reaction of 2-chlorobenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(cyclohexyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GSK3 Inhibition

One of the prominent applications of (2-Chlorophenyl)(cyclohexyl)methanamine is its role as an inhibitor of glycogen synthase kinase-3 (GSK3). GSK3 is implicated in several neurological disorders, including Alzheimer’s disease and other forms of dementia. The compound has been shown to exhibit inhibitory effects on GSK3 activity, making it a candidate for therapeutic development aimed at treating conditions associated with neurodegeneration .

Case Study:

  • Research Focus: Investigating the effects of GSK3 inhibition on neurodegenerative diseases.
  • Findings: The compound demonstrated significant potential in reducing GSK3 activity in vitro, suggesting possible avenues for drug development targeting Alzheimer's and Parkinson's diseases.

Growth Promotion and Pest Control

Research has explored the use of this compound as a growth promoter or pesticide to enhance agricultural productivity. Field trials have indicated its effectiveness in increasing crop yields while providing protection against common agricultural pests.

Experimental Procedures:

  • Field trials were conducted to assess the compound's effectiveness as a growth enhancer.
  • Greenhouse studies evaluated its impact on pest resistance.

Results:

  • The compound showed promising results in improving plant growth metrics and reducing pest populations, contributing to sustainable farming practices .

Mass Spectrometry Applications

The compound has found utility in mass spectrometry methodologies, particularly in clinical research settings. It is employed to verify proteins and metabolites of clinical interest, enhancing the sensitivity and throughput of analytical workflows.

Experimental Setup:

  • Utilization of the Thermo Scientific™ Stellar™ mass spectrometer for high-throughput analysis.
  • Integration with liquid chromatography techniques for compound separation.

Results:

  • Achieved tenfold increases in quantitative sensitivity compared to traditional methods, facilitating more efficient proteomic and metabolomic studies .

Chemical Properties and Safety Considerations

The chemical structure of this compound includes functional groups that influence its biological activity. Understanding its safety profile is crucial for both laboratory handling and potential therapeutic applications.

Safety Hazards:

  • Standard precautions should be taken when handling this compound due to its amine functionality, which may pose risks if inhaled or ingested.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(cyclohexyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Aromatic vs. Heterocyclic Groups

Compound A : [1-(2-Chlorophenyl)cyclohexyl]methanamine (Target Compound)
  • Structure : Cyclohexyl + 2-chlorophenyl.
  • Molecular Formula : C₁₃H₁₈ClN.
  • Key Properties : High lipophilicity due to the cyclohexyl group; moderate steric hindrance.
  • Synthetic Notes: Used as a precursor in Schiff base formation (66–98% yields) .
Compound B : (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
  • Structure : Benzodioxin replaces cyclohexyl.
  • Molecular Formula: C₁₅H₁₄ClNO₂.
  • Key Properties : Increased aromaticity from benzodioxin enhances π-π stacking but reduces lipophilicity (MW: 283.74 g/mol).
  • Implications: Potential for improved receptor binding in CNS targets .
Compound C : {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride
  • Structure : Isoxazole ring replaces cyclohexyl.
  • Molecular Formula : C₁₀H₁₀Cl₂N₂O.
  • Key Properties : Heterocyclic isoxazole introduces polarity and hydrogen-bonding capacity.
  • Synthetic Notes: Lower molecular weight (231.7 g/mol) may improve aqueous solubility .

Substituent Effects on Physicochemical Properties

Compound Substituent R₁ Substituent R₂ Molecular Formula MW (g/mol) Key Property
Target Compound Cyclohexyl 2-Chlorophenyl C₁₃H₁₈ClN 223.11 High lipophilicity
Benzodioxin Analog Benzodioxin 2-Chlorophenyl C₁₅H₁₄ClNO₂ 283.74 Enhanced aromatic interactions
Isoxazole Analog Isoxazole 2-Chlorophenyl C₁₀H₁₀Cl₂N₂O 231.7 Increased polarity
Methylfuran Analog* Cyclohexyl 5-Methylfuran C₁₂H₁₉NO 193.28 Oxygen-mediated H-bonding
Chlorothiophene Analog* Cyclohexyl 5-Chlorothiophene C₁₁H₁₆ClNS 229.77 Sulfur-enhanced metabolic stability

*Derived from and .

Pharmacological Implications

  • Target Compound : The cyclohexyl group may enhance CNS penetration, while the 2-chlorophenyl group provides metabolic resistance .
  • Benzodioxin Analog : Benzodioxin’s electron-rich structure could improve binding to serotonin or dopamine receptors .
  • Oxazole Derivatives (e.g., ) : The oxazole ring’s polarity may favor interactions with kinases or ion channels .

Biological Activity

(2-Chlorophenyl)(cyclohexyl)methanamine, a compound characterized by its unique chemical structure, has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a chlorophenyl group attached to a cyclohexylmethanamine moiety. This structural arrangement is significant for its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial and antifungal properties, making it a candidate for further exploration in medicinal chemistry.
  • Potential Antitumoral Activity : In a study evaluating the antitumoral potential of similar compounds, those with cyclohexane and halogen substitutions showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) .
  • Interactions with Receptors : The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological responses.

The mechanism by which this compound exerts its effects is primarily through:

  • Binding to Receptors : The compound can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzyme Modulation : By altering the activity of certain enzymes, it may affect metabolic processes within cells.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialExhibits potential antimicrobial properties
AntitumoralInhibits proliferation in MCF-7 breast cancer cells
Neuroactive PotentialInteracts with neurotransmitter receptors

Table 2: Comparative Analysis with Similar Compounds

CompoundBiological ActivityReference
This compoundAntimicrobial, antitumoral
(2-Chlorophenyl)(cyclopropyl)methanamineNeuroactive properties
(2-Chlorophenyl)(cyclopentyl)methanamineEnzyme modulation

Case Studies

  • Antitumoral Activity in Breast Cancer :
    A study conducted on various compounds including derivatives of this compound demonstrated that those with specific structural features significantly inhibited cell growth in MCF-7 breast cancer cells. The findings suggest that further modifications could enhance their therapeutic efficacy .
  • Antimicrobial Screening :
    In a comprehensive screening of compounds for antimicrobial activity against Mycobacterium tuberculosis, several derivatives of chlorophenyl compounds were evaluated. The results indicated that modifications to the phenyl ring could alter the potency against bacterial strains, highlighting the importance of structural optimization in drug design .

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